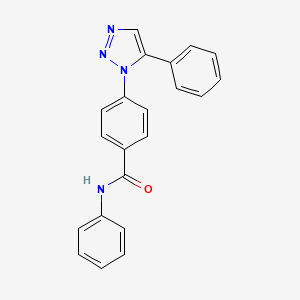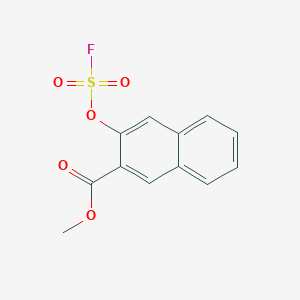
N-苯基-4-(5-苯基-1H-1,2,3-三唑-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the triazole ring and another phenyl group attached to the benzamide moiety
科学研究应用
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antiviral properties.
Materials Science: The triazole moiety imparts unique electronic and photophysical properties, making the compound useful in the development of organic semiconductors and light-emitting materials.
Biology: The compound has been used as a probe in biochemical studies to investigate protein-ligand interactions and enzyme activity.
作用机制
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action is believed to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The triazole moiety in the compound is known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Formation of Azide Intermediate: The starting material, 4-aminobenzamide, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the azide derivative.
Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper(I) bromide, to form the 1,2,3-triazole ring.
N-Phenylation: The resulting triazole compound is then subjected to N-phenylation using phenylboronic acid and a palladium catalyst to yield the final product, N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the azide-alkyne cycloaddition and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole or benzamide derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have been studied for their antifungal and anticancer properties.
Benzamide Derivatives: Compounds with a benzamide moiety have been investigated for their analgesic and anti-inflammatory activities.
Phenyltriazole Derivatives: These compounds are similar in structure but may have different substituents on the phenyl rings, leading to variations in their biological activity.
Uniqueness
N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the specific arrangement of the phenyl and triazole groups, which imparts distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets and materials applications that may not be achievable with other similar compounds.
属性
IUPAC Name |
N-phenyl-4-(5-phenyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(23-18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNQHUZAMBXQFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364431.png)

![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
![4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2364442.png)
![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
